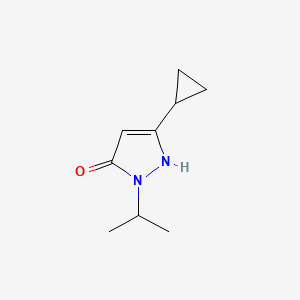

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclopropyl-2-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)11-9(12)5-8(10-11)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJDGGZIYWWCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

- The pyrazole ring is constructed by condensing an appropriate β-ketoester or β-ketonitrile precursor with hydrazine or substituted hydrazine salts under acidic or buffered conditions.

- For example, condensation of alkyl 4,4,4-trifluoroacetoacetate with methyl hydrazine salts in an acidic medium (e.g., acetic acid/water mixture) at 25–100 °C yields pyrazol-5-ol derivatives, as demonstrated in related pyrazole syntheses.

- The reaction conditions often include an acid catalyst (hydrochloric acid, sulfuric acid, trifluoroacetic acid) and solvents such as ethanol or methanol to facilitate ring closure.

Hydroxylation at the 5-Position

- The 5-hydroxyl group is either retained from the β-ketoester precursor or introduced by selective oxidation/hydrolysis steps.

- The hydroxylation step is sensitive and often requires mild conditions to prevent degradation of the pyrazole ring.

Representative Synthetic Procedure (Example)

Reaction Optimization and Yields

- The yields of each step depend heavily on reaction parameters such as temperature, solvent, catalyst, and reaction time.

- For example, Buchwald–Hartwig coupling reactions used in related pyrazole syntheses show improved yields (up to 85%) when using XPhos ligand and lower temperatures (75 °C) to reduce side reactions.

- Buffering agents like sodium acetate can be added to maintain pH between 2.5 and 8 during condensation, improving selectivity.

Comparative Analysis of Preparation Methods

| Method Aspect | Acidic Condensation Route | Buchwald–Hartwig Coupling | N-Alkylation Route |

|---|---|---|---|

| Starting Materials | β-ketoesters + hydrazine salts | Halogenated pyrazoles + amines | Pyrazol-5-ol + alkyl halides |

| Reaction Conditions | Acidic medium, 25–100 °C | Pd catalyst, ligand, 75–100 °C | Base (NaH), polar solvents, RT to 25 °C |

| Advantages | Simple, scalable | High selectivity, functional group tolerance | Straightforward, high yields |

| Disadvantages | Possible side products, longer reaction time | Requires expensive catalysts | Limited to suitable alkyl halides |

| Typical Yields | 60–70% | 70–85% | 70–85% |

Notes on Purification and Characterization

- After synthesis, the product is typically purified by extraction with organic solvents (ethyl acetate), washing with water and brine, and evaporation of volatiles.

- Further purification may involve recrystallization from hexane or other solvents.

- Characterization is done via NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Key Observations :

Cyclopropyl vs. Cyclobutyl : The cyclopropyl group introduces significant angle strain (60° bond angles), which may enhance reactivity compared to the less-strained cyclobutyl analog .

Isopropyl vs.

Phenyl Group Effects : The phenyl analog’s aromatic substituent enables π-π stacking interactions, which are absent in the alicyclic cyclopropyl/cyclobutyl analogs. This could enhance binding affinity in biological targets .

Stability and Reactivity

- Cyclopropyl Strain: The cyclopropyl group’s inherent strain may render the compound more reactive, particularly in ring-opening reactions or under acidic/basic conditions.

- Hydroxyl Group : The hydroxyl at position 5 in all three compounds facilitates hydrogen bonding, but steric shielding from the isopropyl group in the cyclopropyl/cyclobutyl analogs may reduce its acidity compared to the phenyl analog .

Biological Activity

3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by relevant case studies, data tables, and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrazole ring with cyclopropyl and isopropyl substituents, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard methods, showing promising results.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer (MCF7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.2 |

| A549 | 20.5 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6).

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could interact with specific receptors linked to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Antimicrobial Study : A model using infected mice demonstrated that treatment with the compound led to a significant reduction in bacterial load compared to untreated controls.

- Cancer Cell Line Study : Treatment of MCF7 cells with varying concentrations of the compound resulted in dose-dependent cytotoxicity, confirming its potential as an anticancer agent.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound reduced swelling significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves introducing the cyclopropyl group via [3+2] cycloaddition or alkylation reactions. For example, Kumar et al. (2017) optimized pyrazole derivatives using arylaldehydes and ketones under reflux with catalysts like ionic liquids (e.g., [Sipmim]HSO4) . Purification via recrystallization (methanol or ethanol) is critical to isolate the target compound .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry .

- NMR/IR spectroscopy : Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm in H NMR) and hydroxyl groups (broad peak ~5–6 ppm). IR confirms O-H stretches (~3200–3500 cm) .

- HPLC/GC-MS : Assess purity (>95%) and verify molecular weight .

Q. How should researchers handle safety and stability considerations during synthesis?

- Methodology : Follow protocols for pyrazole derivatives, such as using inert atmospheres (N) to prevent oxidation. Stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are advised .

Advanced Research Questions

Q. How can substituents (e.g., cyclopropyl, isopropyl) influence the compound’s bioactivity, and what computational tools validate these effects?

- Methodology :

- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., fluorophenyl in ) using in vitro assays (e.g., MTT for cytotoxicity) .

- Computational modeling : Density functional theory (DFT) calculates electronic effects (e.g., Hammett σ values) . Molecular docking predicts binding affinities to target proteins .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .

- Cross-validation : Compare results with structurally related compounds (e.g., 5-hydroxy-1-methylpyrazole analogs) .

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques characterize chiral centers?

- Methodology :

- Chiral catalysts : Employ asymmetric synthesis with catalysts like BINOL-derived phosphoric acids.

- Chiral HPLC/XRD : Resolve enantiomers and confirm absolute configuration via X-ray diffraction (e.g., as in ) .

Q. What advanced methods optimize the compound’s thermodynamic stability for long-term storage?

- Methodology :

- Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .

- Lyophilization : Improve shelf life by removing solvents and storing under argon .

Q. How do electronic effects of the cyclopropyl group impact reaction kinetics in further functionalization?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.